4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c24-18-10-12-20(13-11-18)31(29,30)25-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13,25H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPHQWNYMYQUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The benzenesulfonamide moiety is derived from 4-chlorobenzenesulfonyl chloride, synthesized via chlorosulfonation of chlorobenzene. As detailed in patent literature, this involves reacting chlorobenzene with chlorosulfonic acid (1.6 equivalents) and thionyl chloride (3.2 equivalents) at reflux. The reaction produces stoichiometric amounts of SO₂ and HCl, which are scrubbed using a two-stage exhaust system. The crude product is vacuum-distilled to yield 4-chlorobenzenesulfonyl chloride (mp 52–54°C) with <5% 4,4'-dichlorodiphenyl sulfone byproduct.
Key Data:
Preparation of 2-(4-Phenylpiperazine-1-Carbonyl)Aniline
The aniline intermediate is synthesized via two primary routes:
Route A: Nitro Reduction Pathway
Amide Formation: 2-Nitrobenzoyl chloride reacts with 4-phenylpiperazine in dichloromethane (DCM) using triethylamine (TEA) as a base.
$$
\text{2-Nitrobenzoyl chloride} + \text{4-Phenylpiperazine} \xrightarrow{\text{TEA, DCM}} \text{2-Nitro-N-(4-phenylpiperazin-1-yl)benzamide}
$$Nitro Reduction: The nitro group is reduced using catalytic hydrogenation (H₂, 10% Pd/C, EtOH) or iron powder in HCl.
$$
\text{2-Nitroamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Amino-N-(4-phenylpiperazin-1-yl)benzamide}
$$- Yield: 92% (H₂/Pd-C), 85% (Fe/HCl)
- Purity: >98% (HPLC)
Route B: Direct Coupling
2-Aminobenzoic acid is activated with thionyl chloride to form 2-aminobenzoyl chloride, which couples with 4-phenylpiperazine in tetrahydrofuran (THF):
$$
\text{2-Aminobenzoyl chloride} + \text{4-Phenylpiperazine} \xrightarrow{\text{THF}} \text{2-Amino-N-(4-phenylpiperazin-1-yl)benzamide}
$$
- Yield: 70%
- Side Products: Oligomerization (10–15%)
Sulfonamide Formation
The final step involves reacting 4-chlorobenzenesulfonyl chloride with 2-(4-phenylpiperazine-1-carbonyl)aniline in a biphasic system (H₂O/CH₂Cl₂) with NaHCO₃:
$$
\text{4-Chlorobenzenesulfonyl chloride} + \text{2-Aminoamide} \xrightarrow{\text{NaHCO}_3} \text{Target Compound}
$$
- Yield: 75–82%
- Purification: Column chromatography (SiO₂, hexane/EtOAc 3:1)
- Purity: >99% (¹H NMR)
Optimization and Mechanistic Insights
Sulfonation Conditions
Excess thionyl chloride (220% molar) suppresses disulfone formation by scavenging water. Temperatures >80°C increase sulfonyl chloride yield but risk decomposition.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Parameter | Route A (Nitro Reduction) | Route B (Direct Coupling) |
|---|---|---|
| Yield | 78% | 70% |
| Purity | >98% | 95% |
| Side Products | <2% | 10–15% |
| Scalability | High (gram-scale) | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . This inhibition disrupts the cellular processes that contribute to tumor growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Linked Benzenesulfonamides
Key Analogs:
- 4-(4-Phenylpiperazine-1-carbonyl)benzenesulfonamide (8d) : Exhibits strong carbonic anhydrase inhibition (Ki = 47 nM) due to direct phenyl attachment to piperazine. A methylene spacer (as in 8a ) reduces activity ten-fold (Ki = 470 nM), highlighting the importance of direct aromatic conjugation for target affinity .
- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide): Shares a sulfonamide and piperidine core but lacks the carbonyl linker.
Structural Impact:
- Carbonyl Linker : Enhances rigidity and stabilizes interactions with enzymatic active sites compared to flexible spacers (e.g., methylene in 8a ) .
- Chlorine Substituent : The 4-chloro group in the target compound and W-15 may improve lipophilicity and membrane permeability relative to nitro or methylsulfonyl analogs .
Anticancer and Radiosensitizing Derivatives
Key Analogs:
- 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide: Demonstrates radiosensitizing effects in cancer cells, attributed to the cyanoacetyl-hydrazono side chain .
- 5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides : Exhibit apoptosis-inducing activity via triazine and thioether groups, absent in the target compound .
Functional Differences:
- Mechanism : The target compound’s phenylpiperazine-carbonyli group may target kinases (e.g., SphK1/2) rather than DNA damage pathways .
- Substituent Effects : Chlorine and sulfonamide groups are common, but side-chain modifications (e.g., thiourea in 16 ) dictate specificity toward cancer cell lines .
Physicochemical Properties
Key Trends :
Insights :
- The target compound’s lack of reported Ki values underscores the need for further enzymatic studies.
- 8d ’s superior carbonic anhydrase inhibition highlights the role of unmodified phenylpiperazine in enzyme targeting .
Biological Activity
4-chloro-N-(2-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a chloro group, a piperazine moiety, and a sulfonamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the piperazine derivative : Starting from commercially available piperazines and phenylsulfamides.
- Acylation reactions : To introduce the carbonyl group at the desired position.
- Chlorination : To achieve the chloro substitution on the aromatic ring.
Anticonvulsant Activity
Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant anticonvulsant properties. A study demonstrated that compounds with similar structures showed efficacy in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Acetylcholinesterase Inhibition
Piperazine derivatives have also been evaluated for their ability to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound could bind effectively at both peripheral anionic and catalytic sites of AChE, indicating potential therapeutic applications in cognitive disorders .
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Various studies have screened piperazine derivatives against cancer cell lines, revealing that modifications can enhance cytotoxicity. For instance, compounds with similar sulfonamide groups have shown promising results in inhibiting tumor cell proliferation in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Chloro Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Piperazine Ring : Provides flexibility and allows interaction with various receptors and enzymes.
- Sulfonamide Group : Contributes to solubility and may play a role in enzyme inhibition mechanisms.
Case Studies
- Anticonvulsant Efficacy : A study involving a series of piperazine derivatives highlighted that modifications at the phenyl ring significantly influenced anticonvulsant activity. The presence of electron-withdrawing groups like chloro increased potency against seizures in animal models .
- AChE Inhibition : Another investigation into piperazine derivatives demonstrated that specific substitutions could enhance AChE inhibition, suggesting that further optimization of this compound might yield more potent inhibitors for Alzheimer's treatment .
Q & A
Q. Optimization strategies :
- Temperature control : Reactions are often conducted at 0–5°C to minimize side-product formation during sulfonamide coupling .
- Purification : Column chromatography (silica gel, 10% methanol/dichloromethane) or recrystallization (ethanol/water) ensures >95% purity .
- Catalysts : Use of triethylamine or DMAP to accelerate amide bond formation .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Analytical techniques :
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.4–4.2 ppm indicate piperazine and carbonyl groups .
- ¹³C NMR : Carbonyl signals at ~170 ppm and sulfonamide sulfur at ~43 ppm .
- Mass spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula C₂₄H₂₁ClN₄O₃S (calculated: 480.08) .
- HPLC : Retention time consistency (>98% purity) using a C18 column and acetonitrile/water mobile phase .
Advanced: How does the substitution pattern on the phenyl ring influence receptor binding affinity?
Answer:
Structure-activity relationship (SAR) insights :
- Chlorine position : Para-substitution on the benzene ring enhances hydrophobic interactions with target receptors (e.g., dopamine D3), while ortho-substitution reduces selectivity due to steric hindrance .
- Piperazine modifications : Adding a 4-methoxyphenyl group to the piperazine ring improves water solubility and CNS penetration .
Q. Example :
| Substituent Position | Binding Affinity (Ki, nM) | Selectivity (D3/D2) |
|---|---|---|
| Para-chloro | 12.3 ± 1.2 | 45x |
| Ortho-chloro | 89.7 ± 4.5 | 8x |
| Data derived from receptor binding assays using radiolabeled ligands . |
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Methodological approaches :
- Standardized assays : Use uniform protocols (e.g., identical cell lines, incubation times) to minimize variability. For example, conflicting IC₅₀ values in enzyme inhibition studies may arise from differences in ATP concentrations .
- Crystallographic validation : Compare X-ray structures (e.g., CCDC-1990392) to confirm binding conformations .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers or confounding variables .
Case study : Discrepancies in COX-2 inhibition data were resolved by adjusting assay pH (optimal range: 7.4–7.6) .
Methodological: What in silico approaches predict the pharmacokinetics of this compound?
Answer:
Computational tools :
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors) using PDB ID 6WGT .
- ADMET prediction : SwissADME estimates properties:
- LogP : 3.2 (moderate lipophilicity)
- BBB permeability : Yes (CNS-targeted design)
- CYP450 inhibition : Low risk .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Experimental Design: How to design assays for evaluating enzyme inhibition by sulfonamide derivatives?
Answer:
Stepwise protocol :
Enzyme selection : Use purified human carbonic anhydrase IX (hCA IX) for anticancer studies .
Substrate preparation : 4-Nitrophenyl acetate (10 mM in DMSO) as a chromogenic substrate .
Inhibition assay :
- Incubate compound (0.1–100 µM) with enzyme (0.5 µg/mL) and substrate.
- Measure absorbance at 405 nm every 30 sec for 10 min.
Controls : Include acetazolamide (positive control) and DMSO (negative control) .
Data analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
Scale-up considerations :
- Solvent optimization : Replace DMF with ethanol/water mixtures to reduce toxicity and cost .
- Flow chemistry : Continuous-flow reactors improve yield (85% → 92%) by enhancing mixing and heat transfer .
- Catalyst recycling : Immobilize Pd/C catalysts for Suzuki-Miyaura cross-coupling reactions .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
